molecular formula C2H4N4O2S2 B1684419 5-Amino-1,3,4-thiadiazole-2-sulfonamide CAS No. 14949-00-9

5-Amino-1,3,4-thiadiazole-2-sulfonamide

カタログ番号: B1684419
CAS番号: 14949-00-9
分子量: 180.21 g/mol
InChIキー: VGMVBPQOACUDRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. この化合物は、特に医薬品化学の分野において、さまざまな科学研究用途において可能性を示しています。

準備方法

合成経路と反応条件

CL-5343の合成は、アセタゾラミドを適切な試薬と反応させて5-アミノ-1,3,4-チアゾール-2-スルホンアミドを生成することによって行われます . 反応条件は通常、目的の生成物が高純度で得られるように、温度とpHを制御して行われます。

工業生産方法

CL-5343の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用試薬と機器を使用して、大量の化合物を生成することが含まれます。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。

化学反応の分析

反応の種類

CL-5343は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、異なるスルホンアミド誘導体を生成することができます。

    還元: 還元反応はスルホンアミド基を修飾し、異なる官能基を生成することができます。

    置換: CL-5343のアミノ基は置換反応に参加し、さまざまな誘導体を生成することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。反応条件は、目的の生成物によって異なりますが、一般的には温度とpHが制御されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまなスルホンアミド誘導体が含まれ、これらは異なる生物活性と用途を持っています。

科学研究用途

CL-5343は、科学研究において幅広い用途があり、次のようなものがあります。

科学的研究の応用

CL-5343 has a wide range of applications in scientific research, including:

作用機序

CL-5343は、ヒト炭酸脱水酵素B(HCA-B)の活性を阻害することによって効果を発揮します . この化合物は酵素の活性部位に結合し、二酸化炭素の水和を触媒することを防ぎます。この阻害は、pH調節やイオン輸送など、さまざまな生理学的プロセスに影響を与えます。

類似化合物との比較

類似化合物

    アセタゾラミド: 化学構造は異なるものの、同様の用途を持つ別の炭酸脱水酵素阻害剤です。

    ブリンゾラミド: CL-5343と同様に緑内障の治療に使用されますが、薬物動態が異なります。

    ジクロルフェナミド: 炭酸脱水酵素阻害活性を持つ別のスルホンアミド誘導体です。

CL-5343の独自性

CL-5343は、ヒト炭酸脱水酵素B(HCA-B)に対する特異的な結合親和性と、治療用化合物の標的デリバリー剤としての可能性により、独自性があります . この特異性は、研究と治療用途の両方において、貴重なツールとなっています。

生物活性

5-Amino-1,3,4-thiadiazole-2-sulfonamide (TDS) is a compound of significant interest due to its biological activities, particularly as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. This article synthesizes findings from diverse studies to present a comprehensive overview of TDS's biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C2H4N4O2S2C_2H_4N_4O_2S_2. Its structure features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of these functional groups contributes to its inhibitory effects on carbonic anhydrase enzymes.

TDS primarily functions as an inhibitor of human carbonic anhydrase isoenzymes (hCA-I and hCA-II). Research indicates that TDS and its derivatives exhibit varying degrees of inhibition against these enzymes, which are involved in the regulation of pH and fluid balance in the body. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.

In Vitro Studies

A study conducted by Kasimogullari et al. (2009) synthesized various derivatives of TDS and assessed their inhibitory effects on hCA-I and hCA-II. The results showed that the new derivatives had IC50 values ranging from 0.055 µM to 2.6 µM for hCA-II, indicating potent inhibition compared to the parent compound and acetazolamide (AAZ), a well-known CA inhibitor .

CompoundIC50 (µM) for hCA-IIC50 (µM) for hCA-II
TDS3.25 - 4.750.055 - 2.6
AAZ--

In Vivo Studies

In vivo experiments involving bile acid derivatives of TDS were performed on Sprague-Dawley rats. The study reported significant inhibition efficacy with p-values less than 0.001 for certain compounds, showcasing the potential therapeutic applications of TDS derivatives in conditions where CA activity is implicated .

Case Studies and Applications

  • Antiglaucoma Agents : Due to its CA inhibitory properties, TDS has been explored as a potential treatment for glaucoma, where reducing intraocular pressure is critical.
  • Diuretic Effects : The compound's ability to inhibit CA may also contribute to diuretic effects, making it relevant in treating conditions like hypertension.
  • Cancer Research : Emerging studies suggest that CA inhibitors like TDS may have anticancer properties by disrupting tumor microenvironments that rely on CA activity for growth and metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-sulfonamide, and how can intermediates be characterized?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonamide functionalization. Key steps include refluxing intermediates with reagents like ethanol and hydrochloric acid, followed by purification via vacuum concentration and extraction (e.g., ethyl acetate). Structural validation employs 1H NMR , IR spectroscopy , and elemental analysis , with purity assessed via TLC .

Q. What primary biological activities are associated with this compound?

The compound exhibits inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and VII , with IC₅₀ values in the nanomolar to micromolar range. It also shows potential as an anticonvulsant and anticancer agent, linked to its sulfonamide moiety and thiadiazole core .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow strict lab safety guidelines:

  • Store separately from organic/inorganic reagents, classified by hazard (e.g., sulfonamides under "sulfonic derivatives").
  • Prohibit eating, smoking, or unauthorized personnel in lab areas.
  • Use emergency equipment (eye wash stations, fire extinguishers) and maintain clean workspaces .

Advanced Research Questions

Q. How does the compound selectively inhibit carbonic anhydrase isoforms, and what structural insights support this?

X-ray crystallography reveals that the sulfonamide group coordinates with the zinc ion in the hCA active site, while the thiadiazole ring stabilizes hydrophobic interactions. Modifications at the 5-amino position (e.g., acridine or pyrazole substituents) enhance isoform specificity. For example, bulky groups improve selectivity for hCA II over hCA I .

Q. What methodologies resolve contradictions in inhibition data across studies?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, temperature) or enzyme sources. Standardize protocols using:

  • Stopped-flow CO₂ hydration assays for kinetic analysis.
  • Recombinant isoforms (e.g., hCA II expressed in E. coli) to control enzyme purity.
  • Statistical validation via dose-response curves and Hill slope calculations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticonvulsant applications?

SAR strategies include:

  • Introducing arylidene or benzoyl groups at the 5-position to enhance blood-brain barrier penetration.
  • Replacing the thiadiazole sulfur with oxygen (oxadiazole analogs) to reduce toxicity while retaining activity.
  • Validating efficacy via maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .

Q. What crystallographic techniques elucidate binding modes with therapeutic targets?

High-resolution X-ray diffraction (1.5–2.0 Å resolution) of hCA II co-crystallized with the compound identifies critical interactions:

  • Zinc coordination via the sulfonamide NH groups.
  • π-Stacking between the thiadiazole ring and Phe131/Val135 residues.
  • Solvent accessibility maps guide derivatization for improved binding .

Q. Methodological Considerations

Q. How should researchers design assays to evaluate anticancer activity?

Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with the following controls:

  • Positive control : Doxorubicin or cisplatin.
  • Negative control : Untreated cells + DMSO vehicle.
  • Measure IC₅₀ values at 48–72 hours and validate via apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient).
  • ¹³C NMR to confirm absence of disulfide byproducts.
  • Elemental analysis (deviation ≤0.4% for C, H, N, S) .

Q. Conflict Resolution & Best Practices

  • For inconsistent biological data, cross-validate using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).
  • Use isotope-labeled analogs (e.g., ¹⁵N or ¹³C) for metabolic stability studies in pharmacokinetic profiling .

特性

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVBPQOACUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164324
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-00-9
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tio-urasin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3,4-thiadiazole-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESACETYL ACETAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This is prepared by hydrolysis of the acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (acetazolamide). A slurry of 0.2 mol of acetazolamide in 600 mL of methanol is treated with 60 mL 12N HCl. This mixture is heated with stirring to reflux for 6 hours. Reaction progress is monitored using liquid chromatography. If reaction is not completed after 6 hours, another 30 mL of 12N HCl is added, and the mixture held at reflux for 2 hours. Methanol is then removed under reduced pressure. Product is recovered after raising the pH of the suspension to 7 by addition of NaOH at 0.4° , followed by filtration. Yield is between 85 and 98% of theoretical with 99% purity. KI =40 nM.
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. the reaction mixture was carefully neutralized by the addition of solid KOH. Upon standing precipitates had formed and were collected by filtration. The solids were dried under high vacuum to afford 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide (1.2 g, 70%) as a colorless solid; 1H NMR (DMSO-d6): δ 8.06 (s, 2H), 7.82 (s, 2H). Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. A. The title compound was prepared from 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide in a manner similar to that described in Example 1D; 1H NMR (DMSO-d6): δ 8.09 (s, 2H), 7.82 (d, J=8 Hz, 1H), 7.73 (t, J=8 Hz, 1H), 7.63 (t, J=8 Hz, 1H), 7.32 (d, J=8 Hz, 1H), 6.74 (s, 1H), 1.98 (s, 3H), 1.67 (s, 3H); MS (ESI) m/z 446 [M+H]+.
Quantity
2.03 g
Type
reactant
Reaction Step One
[Compound]
Name
initial suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

22.2 gr of acetazolamide, was dissolved in 100 ml concentrated HCl solution (35%) and refluxed on a water bath (60° C.) for two hours.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 3
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 5
5-Amino-1,3,4-thiadiazole-2-sulfonamide
Reactant of Route 6
5-Amino-1,3,4-thiadiazole-2-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。